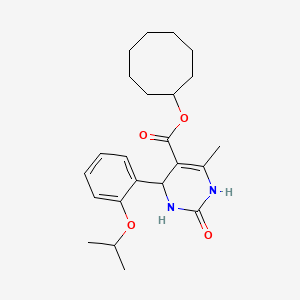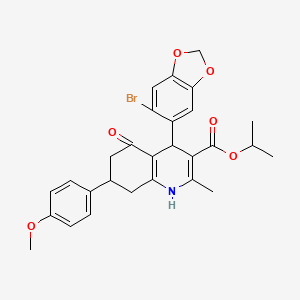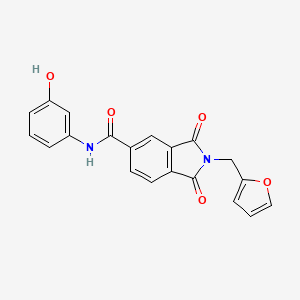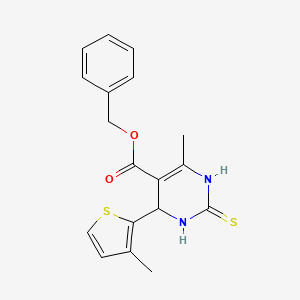
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide, also known as MDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MDAA belongs to the class of acrylamide derivatives and has a molecular weight of 305.33 g/mol.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is not fully understood. However, it is believed that 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid into prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits a wide range of biological activities, making it a versatile compound for testing. However, one of the limitations of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide.
Orientations Futures
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide. One potential direction is the development of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a new anti-inflammatory drug. Another potential direction is the development of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a new anti-cancer drug. Further research is needed to better understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide and to identify its potential therapeutic applications. Additionally, the development of new synthetic methods for 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide could lead to the production of more potent analogs with improved biological activities.
Méthodes De Synthèse
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-cyano-N-(2,3-dimethylphenyl)acetamide with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide as a white solid.
Applications De Recherche Scientifique
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide a potential candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-4-3-5-16(13(12)2)21-19(22)15(10-20)8-14-6-7-17-18(9-14)24-11-23-17/h3-9H,11H2,1-2H3,(H,21,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGUIQYNJUFJV-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)

![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)



![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)